molecular formula C10H7NS B1347591 3-Methylbenzo[b]thiophene-2-carbonitrile CAS No. 3216-49-7

3-Methylbenzo[b]thiophene-2-carbonitrile

Cat. No. B1347591
CAS RN: 3216-49-7
M. Wt: 173.24 g/mol
InChI Key: LYZMXDSIWAPCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbenzo[b]thiophene-2-carbonitrile (3-MBTC) is a heterocyclic compound that has been widely studied due to its unique properties and potential applications. 3-MBTC is a bicyclic molecule consisting of a benzene ring fused to a thiophene ring with a carbonitrile group attached to the thiophene ring. It has been used in various fields such as organic synthesis, medicinal chemistry, and catalysis.

Scientific Research Applications

Synthesis and Application in Dyes

Research by Sabnis and Rangnekar (1989) demonstrated the synthesis of azo benzo[b]thiophene derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which were applied as disperse dyes, showing good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Novel Compound Synthesis

In a study by Campaigne and Neiss (1965), the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene yielded benzo[b]thiophene-3-acetonitrile and 2-cyano-3-methylbenzo[b]thiophene as a by-product, showcasing the compound's potential in synthesizing novel organic structures (Campaigne & Neiss, 1965).

Quantum Chemical Calculations

Oturak et al. (2017) conducted experimental and quantum chemical calculations on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, providing insights into the electronic structure and properties of thiophene derivatives, which are crucial for designing materials and drugs with specific characteristics (Oturak et al., 2017).

Pharmacological Applications

A series of thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed significant antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating the compound's relevance in developing new therapeutic agents (Amr et al., 2010).

Material Science and Cytotoxicity Evaluation

Mohareb, Abdallah, and Ahmed (2017) explored the reactivity of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile towards thioglycolic acid, leading to the synthesis of thiazole derivatives. These derivatives were evaluated for their cytotoxicity against various cancer cell lines, highlighting the compound's potential in anticancer drug development (Mohareb, Abdallah, & Ahmed, 2017).

properties

IUPAC Name

3-methyl-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZMXDSIWAPCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296353
Record name 3-methylbenzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzo[b]thiophene-2-carbonitrile

CAS RN

3216-49-7
Record name 3216-49-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylbenzo[b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylbenzo[b]thiophene-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Methylbenzo[b]thiophene-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-Methylbenzo[b]thiophene-2-carbonitrile
Reactant of Route 4
3-Methylbenzo[b]thiophene-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-Methylbenzo[b]thiophene-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Methylbenzo[b]thiophene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.